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molecular formula C6H7NO2 B099913 1H-pyrrol-1-ylacetic acid CAS No. 19167-98-7

1H-pyrrol-1-ylacetic acid

Cat. No. B099913
M. Wt: 125.13 g/mol
InChI Key: CHRZYRWWZQCZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04150224

Procedure details

To a 1 liter flask fitted with a condenser, a magnetic stirrer and a nitrogen inlet tube is added acetic acid (glacial, 300 ml) and sodium acetate (32.8g; 0.4 mole). The system is purged with nitrogen and a positive nitrogen pressure is maintained. Then glycine (15.0g; 0.2 mole) is added and the solution is heated to reflux. To the refluxing, clear solution is added 2,5-dimethoxytetrahydrofuran (29 ml, 0.2 mole) over a period of 2 - 3 minutes; refluxing is continued an additional 2 minutes. The reaction mixture is cooled in an ice bath and most of the acetic acid is removed under vacuum. The residue is taken up in water and extracted with four portions of ether. The ether extracts are washed with water, dried over anhydrous magnesium sulfate, filtered and the ether is evaporated to yield a slurry. The slurry is taken up into toluene, filtered through celite and crystallized by cooling to give 8.41g. (33.6%) of the title compound. M.P. 88°-90° C.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
33.6%

Identifiers

REACTION_CXSMILES
C(O)(=O)C.C([O-])(=O)C.[Na+].[NH2:10][CH2:11][C:12]([OH:14])=[O:13].CO[CH:17]1[CH2:21][CH2:20][CH:19](OC)O1>C1(C)C=CC=CC=1>[N:10]1([CH2:11][C:12]([OH:14])=[O:13])[CH:17]=[CH:21][CH:20]=[CH:19]1 |f:1.2|

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
32.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
NCC(=O)O
Step Three
Name
Quantity
29 mL
Type
reactant
Smiles
COC1OC(CC1)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1 liter flask fitted with a condenser, a magnetic stirrer and a nitrogen inlet tube
CUSTOM
Type
CUSTOM
Details
The system is purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
a positive nitrogen pressure is maintained
TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
is removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted with four portions of ether
WASH
Type
WASH
Details
The ether extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the ether is evaporated
CUSTOM
Type
CUSTOM
Details
to yield a slurry
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
crystallized
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
CUSTOM
Type
CUSTOM
Details
to give 8.41g

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
N1(C=CC=C1)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 33.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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